The Ascendant Therapeutic Potential of Piperidinyl-1,3,4-Thiadiazole Derivatives
The Ascendant Therapeutic Potential of Piperidinyl-1,3,4-Thiadiazole Derivatives
An In-Depth Technical Guide
A Senior Application Scientist's Perspective for Drug Discovery Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold, foundational to a multitude of medicinally active compounds due to its favorable metabolic stability, high aromaticity, and capacity for hydrogen bonding.[1][2] When coupled with a piperidinyl moiety—a structural motif known to enhance solubility and facilitate crucial interactions with biological targets—the resulting derivatives emerge as a highly promising class of therapeutic agents. This guide provides a comprehensive technical overview of piperidinyl-1,3,4-thiadiazole derivatives, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure, synthetic strategy, and pharmacological effect. We will dissect the synthetic methodologies, delve into the mechanisms underpinning their significant anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities, and synthesize the current understanding of their structure-activity relationships to inform future drug development endeavors.
Introduction: A Synthesis of Privileged Scaffolds
The 1,3,4-Thiadiazole Core: A Pillar of Medicinal Chemistry
The five-membered 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a core component of nucleic acids, which provides a fundamental basis for its ability to interfere with biological processes like DNA replication.[3] Its mesoionic character facilitates passage across biological membranes, and the presence of the sulfur atom imparts improved lipid solubility and unique electronic properties that enable potent interactions with protein targets.[3][4] This scaffold is a key feature in several FDA-approved drugs, including the diuretic acetazolamide and the antimicrobial sulfamethizole, underscoring its clinical and therapeutic relevance.[1]
The Piperidine Moiety: A Modulator of Pharmacokinetics and Pharmacodynamics
The incorporation of a piperidine ring into a drug candidate is a well-established strategy in medicinal chemistry. This saturated heterocycle can significantly influence a molecule's physicochemical properties. It often increases aqueous solubility, which is critical for bioavailability, and its basic nitrogen atom can form salt bridges or key hydrogen bonds within receptor binding pockets. Furthermore, the piperidine ring can act as a rigid scaffold to orient other functional groups, thereby optimizing ligand-target interactions and enhancing potency and selectivity.
Strategic Coupling: The Rationale for Piperidinyl-1,3,4-Thiadiazoles
The conjugation of these two powerful moieties is a deliberate design choice aimed at creating novel chemical entities with enhanced and diverse pharmacological profiles. The 1,3,4-thiadiazole provides the core pharmacophore responsible for a broad spectrum of activities, while the piperidine unit serves to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and strengthen its binding to specific biological targets.[5] This synergistic combination has yielded derivatives with potent activities across several therapeutic areas, as this guide will explore.
Synthetic Strategies and Methodologies
The construction of piperidinyl-1,3,4-thiadiazole derivatives relies on robust and versatile synthetic routes. The primary challenge lies in the sequential and controlled formation of the thiadiazole core followed by the strategic introduction of the piperidinyl group.
Core Synthesis: Formation of the 2-Amino-1,3,4-Thiadiazole Intermediate
A prevalent and efficient method begins with the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[6][7] This reaction, often refluxed in the presence of a strong acid like sulfuric acid, yields a 2-amino-5-substituted-1,3,4-thiadiazole, which serves as a versatile intermediate for further functionalization.[6]
Incorporation of the Piperidinyl Moiety via an Acetamide Linker
A common and effective strategy for introducing the piperidine group involves a multi-step process starting from the 2-amino-1,3,4-thiadiazole intermediate.[5]
-
Activation: The amino group is first acylated with an alpha-halo acetyl chloride, such as chloroacetyl chloride, to form an N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-chloroacetamide intermediate. This step introduces a reactive electrophilic site.
-
Nucleophilic Substitution: The chloroacetamide intermediate is then treated with a piperidine derivative. The nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chloride ion to form a stable C-N bond and yielding the final piperidinyl-acetamide-1,3,4-thiadiazole product.[5] This modular approach allows for the introduction of various substituted piperidines to explore structure-activity relationships.
Generalized Synthetic Workflow
The following diagram illustrates the key steps in a representative synthesis.
Caption: Generalized workflow for the synthesis of piperidinyl-1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
This protocol is adapted from methodologies described for analogous syntheses.[5] It serves as a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques (TLC, NMR, IR) before proceeding.
Step 1: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
-
To a mixture of 4-chlorobenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in a round-bottom flask, add concentrated sulfuric acid (5 mL) dropwise with cooling in an ice bath.
-
Once the addition is complete, reflux the mixture for 1.5-2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture onto crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water to remove residual acid, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
-
Causality Check: The strong acid protonates the carbonyl oxygen of the benzoic acid, making the carbon more electrophilic for attack by the sulfur of the thiosemicarbazide, initiating the cyclization cascade.
Step 2: Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
-
Dissolve the 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (0.05 mol) in a suitable solvent like acetone or dry benzene in a three-neck flask.
-
Add a base, such as triethylamine (TEA) (0.05 mol), to act as an acid scavenger.
-
Cool the mixture to 0°C and add chloroacetyl chloride (0.05 mol) dropwise with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 4-6 hours.
-
Monitor the reaction via TLC.
-
Upon completion, remove the solvent under reduced pressure. Wash the resulting solid with water to remove triethylamine hydrochloride salt, then filter and dry.
Step 3: Synthesis of the Final Product
-
In a round-bottom flask, combine the chloroacetamide intermediate (0.01 mol), piperidine (0.01 mol), and a catalytic amount of potassium iodide in a solvent such as dry benzene or ethanol.
-
Reflux the mixture for 16-20 hours.[3]
-
Monitor the reaction via TLC.
-
After cooling, filter off any precipitate and concentrate the filtrate under vacuum.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the final compound.
-
Trustworthiness: The structure and purity of the final product must be rigorously confirmed by IR, 1H NMR, 13C NMR, and Mass Spectrometry to validate the synthetic outcome.[8]
Key Pharmacological Activities and Mechanisms of Action
Piperidinyl-1,3,4-thiadiazole derivatives have demonstrated a remarkable breadth of biological activities. This section details their potential in four key therapeutic areas.
Anticancer Potential
This class of compounds exhibits potent cytotoxic activity against a range of human cancer cell lines, often with promising selectivity over normal cells.[1][5]
-
Mechanism of Action: The anticancer effects are often multifactorial. Many derivatives induce apoptosis, the programmed cell death pathway, by modulating the expression of key regulatory proteins. This includes upregulating the pro-apoptotic Bax protein and downregulating the anti-apoptotic Bcl-2 protein, leading to an increased Bax/Bcl-2 ratio.[5] This shift triggers the activation of downstream effector caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic process.[9][10] Additionally, some derivatives can induce cell cycle arrest, for example at the G2/M phase, preventing cancer cells from proliferating.[3][5]
Caption: Proposed apoptotic mechanism of action for select thiadiazole derivatives.
-
Data Presentation: In Vitro Cytotoxicity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Piperidinyl-thiadiazole | MCF-7 (Breast) | 2.32 - 8.35 | [3] |
| Piperidinyl-thiadiazole | HepG2 (Liver) | 3.13 - 8.35 | [3][5] |
| Arylamino-thiadiazole | A549 (Lung) | 4.04 | [10] |
| Imidazo-thiadiazole | A549 (Lung) | 2.58 - 6.47 | [11] |
| Ciprofloxacin-thiadiazole | SKOV-3 (Ovarian) | 3.58 | [3] |
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal species.[12][13][14]
-
Mechanism of Action: While not always fully elucidated, the antimicrobial action is thought to involve the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, nucleic acid replication, or key enzymatic functions. The heterocyclic nature of the thiadiazole ring allows it to interact with various biological targets within microbial cells.[15]
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Derivative Type | Organism | MIC (µg/mL) | Reference |
| Mercapto-substituted | Enterococcus faecalis | < 12 mm zone | [12] |
| Thiophene-substituted | Escherichia coli | Active | [12] |
| Phenylthiazole-thione | Helicobacter pylori | > 128 | [12] |
| Lauric acid-thioglycoside | Klebsiella pneumoniae | 12.5 | [15] |
-
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a final concentration of approximately 5x10⁵ CFU/mL.
-
Add the bacterial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticonvulsant Properties
Certain 1,3,4-thiadiazole derivatives show significant potential in the management of epilepsy, demonstrating efficacy in established preclinical models.[16][17]
-
Mechanism of Action: A primary mechanism for anticonvulsant activity is the inhibition of carbonic anhydrase (CA) isozymes in the brain.[8][18] Inhibition of CA can lead to the accumulation of CO2, which has a stabilizing effect on neurons and raises the seizure threshold. Other potential mechanisms include modulation of GABAergic neurotransmission, which is the primary inhibitory pathway in the central nervous system.[17]
-
Data Presentation: In Vivo Anticonvulsant Activity
| Test Model | Compound Type | Dose (mg/kg) | Protection (%) | Reference |
| MES | Triazole-Thiadiazole | 20 | 75% | [16][17] |
| scPTZ | Triazole-Thiadiazole | 20 | 83% | [16][17] |
| MES | Benzothiazole-Thiadiazole | 30 | 100% | [16] |
| MES | Indole-Semicarbazone | 100 | Active | [19] |
-
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Administer the test compound intraperitoneally (i.p.) to rodents (mice or rats) at various doses.
-
After a set period (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or auricular electrodes.
-
Rationale: This stimulus induces a tonic hindlimb extension seizure in unprotected animals.
-
Observe the animals for the presence or absence of the tonic hindlimb extension.
-
The ability of the compound to prevent this seizure is considered a positive result. The median effective dose (ED50) is calculated.
-
A concurrent rotarod test is essential to assess for neurotoxicity, ensuring that the observed anticonvulsant effect is not merely due to motor impairment.[16][17]
-
Anti-inflammatory and Analgesic Effects
Derivatives of 1,3,4-thiadiazole have been reported to possess significant anti-inflammatory and analgesic properties, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[4][20][21]
-
Mechanism of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[21] Molecular docking studies often support this by showing favorable binding interactions of the compounds within the active site of the COX-2 enzyme.[21]
-
Data Presentation: In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Schiff Base 6f | 50 | High | [20] |
| Imidazo-thiadiazole 5c | 10 | > Indomethacin | [21] |
| Triazolo-thiadiazole 3c | - | Active | [22] |
| Schiff Base Series | - | 46% - 56% (Analgesia) | [20] |
-
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Administer the test compound or vehicle control orally or i.p. to a group of rats. A standard drug like Indomethacin is used as a positive control.
-
After 1 hour, inject a 1% solution of carrageenan (a phlogistic agent) into the sub-plantar surface of the right hind paw of each rat.
-
Rationale: Carrageenan induces a biphasic inflammatory response, characterized by edema (swelling).
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.
-
Structure-Activity Relationship (SAR) and Future Directions
Synthesizing the data from numerous studies reveals key structural features that govern the pharmacological activity of these derivatives.
-
Anticancer Activity: The introduction of halogen atoms, particularly fluorine or chlorine, on a terminal phenyl ring often enhances cytotoxic potency.[3][23] The nature of the linker between the thiadiazole and piperidine rings is also crucial, with acetamide linkers proving effective.[5]
-
Anticonvulsant Activity: The presence of a halo group (e.g., Cl, Br) on an aromatic substituent is frequently associated with good anticonvulsant activity.[16] Furthermore, an unsubstituted amino group or a sulfonamide moiety attached to the thiadiazole ring can be critical for this activity, as seen in drugs like acetazolamide.
-
Antimicrobial Activity: Lipophilicity plays a significant role. Incorporating long alkyl chains (e.g., from lauric acid) or electron-withdrawing groups on aryl substituents can enhance antimicrobial effects.[15] The presence of a free mercapto group on the thiadiazole ring has also been linked to good activity against specific bacterial strains.[12]
Caption: Key structure-activity relationship (SAR) features for thiadiazole derivatives.
Future Perspectives
The therapeutic journey of piperidinyl-1,3,4-thiadiazole derivatives is still in its early stages, but the path forward is clear. The next phase of research must focus on optimizing lead compounds to enhance selectivity and reduce potential off-target effects. This involves synthesizing focused libraries of analogues based on established SAR to probe specific interactions with protein targets. Advanced computational modeling and in silico ADMET prediction will be indispensable for prioritizing candidates with favorable drug-like properties. While many thiadiazole-containing compounds have entered clinical trials for various indications, the specific combination with a piperidinyl moiety remains a relatively underexplored but highly promising area for the development of next-generation therapeutics.
Conclusion
The strategic combination of the 1,3,4-thiadiazole scaffold and the piperidine ring has produced a class of molecules with profound and diverse pharmacological potential. Their demonstrated efficacy in preclinical models of cancer, infectious disease, epilepsy, and inflammation positions them as exceptionally strong candidates for further drug development. The modular and robust synthetic routes allow for extensive chemical exploration, and a growing understanding of their structure-activity relationships provides a rational basis for designing future derivatives with superior potency and selectivity. For researchers and drug development professionals, the piperidinyl-1,3,4-thiadiazole scaffold represents a fertile ground for the discovery of novel and effective therapeutic agents to address significant unmet medical needs.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (2025, September 8). Available from: [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (2022, January 20). Available from: [Link]
-
Design, synthesis and anticonvulsant activity of some 1, 3, 4-thiadiazol derivatives - ResearchGate. (n.d.). Available from: [Link]
-
Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives - IJPSDR. (2021, January 30). Available from: [Link]
-
Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review - Springer. (2018, December 31). Available from: [Link]
-
Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. - ACS Publications. (n.d.). Available from: [Link]
-
Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity - Der Pharma Chemica. (n.d.). Available from: [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC. (2022, January 21). Available from: [Link]
-
New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities - ThaiScience. (n.d.). Available from: [Link]
-
SYNTHESIS AND ANTICONVULSANT EVALUATION OF SOME NOVEL 2,5-DISUBSTITUTED 1,3,4-THIADIAZOLES: PHARMACOPHORE MODEL STUDIES - Acta Poloniae Pharmaceutica. (n.d.). Available from: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - Korea Science. (2021, March 31). Available from: [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - ResearchGate. (2025, October 13). Available from: [Link]
-
1,3,4-Thiadiazole Derivatives as an Antimicrobial - Semantic Scholar. (2021, December 28). Available from: [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-THIADIAZOLE DERIVATIVES: A RECENT REVIEW - SciSpace. (2018, September 21). Available from: [Link]
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][12][24]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed. (2018, September 21). Available from: [Link]
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][4][12][24]thiadiazole Derivatives - MDPI. (2024, December 7). Available from: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). Available from: [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing. (2023, May 25). Available from: [Link]
-
SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO - Jetir.Org. (n.d.). Available from: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. (2020, September 20). Available from: [Link]
-
Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives - ResearchGate. (n.d.). Available from: [Link]
-
Thiadiazole derivatives in clinical trials - ResearchGate. (n.d.). Available from: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (2022, November 27). Available from: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - MDPI. (n.d.). Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Available from: [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity - NeuroQuantology. (2022, January 31). Available from: [Link]
-
In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi - PubMed. (2010, May 15). Available from: [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH. (n.d.). Available from: [Link]
-
Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - Frontiers. (2025, February 12). Available from: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Available from: [Link]
-
Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed. (n.d.). Available from: [Link]
-
Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review - PubMed. (n.d.). Available from: [Link]
-
New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship - ResearchGate. (2025, August 9). Available from: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (2025, April 16). Available from: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ. (n.d.). Available from: [Link]
-
1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation - PubMed. (2004, December 30). Available from: [Link]
-
Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC. (2025, February 12). Available from: [Link]
Sources
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 13. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 17. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. thaiscience.info [thaiscience.info]
- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
